
N3,N3-dimethylisoquinoline-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3,N3-dimethylisoquinoline-1,3-diamine is an organic compound with the molecular formula C12H15N3 It is a derivative of isoquinoline, featuring two amine groups at the 1 and 3 positions, with both amine groups being dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3,N3-dimethylisoquinoline-1,3-diamine typically involves the following steps:
Starting Material: Isoquinoline is used as the starting material.
Nitration: Isoquinoline undergoes nitration to form 1-nitroisoquinoline.
Reduction: The nitro group is reduced to an amine group, yielding 1-aminoisoquinoline.
Dimethylation: The amine group at the 1 position is dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to form 1-dimethylaminoisoquinoline.
Amination: The 3 position is then aminated using a suitable reagent, such as ammonia or an amine source, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N3,N3-dimethylisoquinoline-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various reduced amine derivatives.
Substitution: Substituted isoquinoline derivatives with different functional groups.
Scientific Research Applications
N3,N3-dimethylisoquinoline-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N3,N3-dimethylisoquinoline-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the isoquinoline core can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
1,3-Diaminoisoquinoline: Lacks the dimethyl groups, leading to different reactivity and biological activity.
3-N,3-N-dimethylquinoline-1,3-diamine: Similar structure but with a quinoline core instead of isoquinoline.
N,N-Dimethyl-1,2-diaminoisoquinoline: Different position of amine groups, affecting its chemical properties.
Uniqueness: N3,N3-dimethylisoquinoline-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of dimethyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
CAS No. |
58814-55-4 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24g/mol |
IUPAC Name |
3-N,3-N-dimethylisoquinoline-1,3-diamine |
InChI |
InChI=1S/C11H13N3/c1-14(2)10-7-8-5-3-4-6-9(8)11(12)13-10/h3-7H,1-2H3,(H2,12,13) |
InChI Key |
HIARQWAOAUEZDE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=CC=CC=C2C(=N1)N |
Canonical SMILES |
CN(C)C1=CC2=CC=CC=C2C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


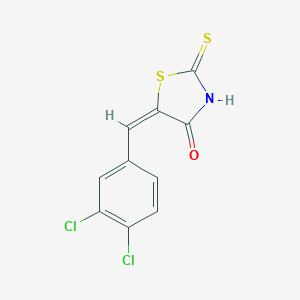
![1-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B351656.png)
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B351681.png)
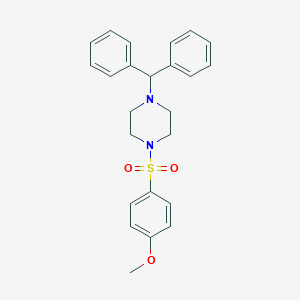

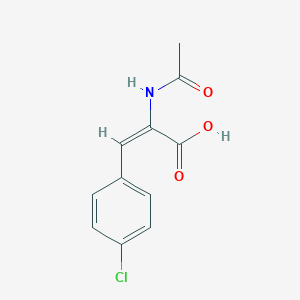
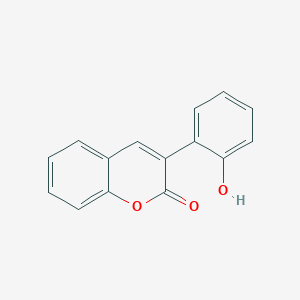
![(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B351760.png)
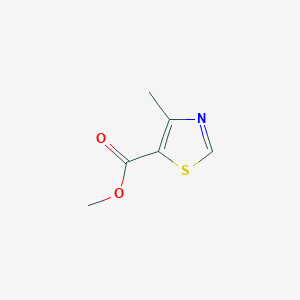
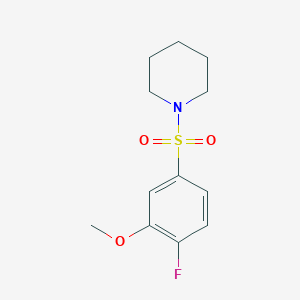
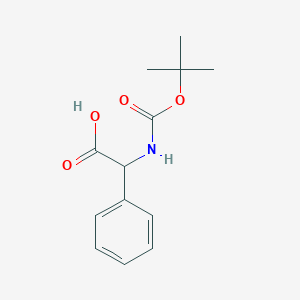
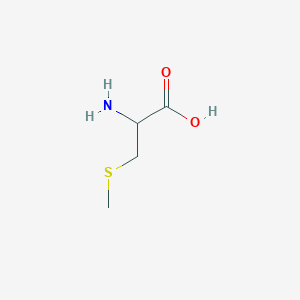
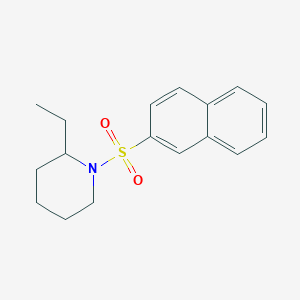
![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)
